![molecular formula C18H22O4 B3978481 6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978481.png)
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Overview
Description
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as ETBPD, is a chemical compound that has gained widespread attention in the scientific community for its potential applications in various fields. ETBPD is a yellow crystalline powder with a molecular formula of C16H20O3 and a molecular weight of 260.33 g/mol. In
Scientific Research Applications
ETBPD has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, ETBPD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In optoelectronics, ETBPD has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe for the detection of metal ions. In photovoltaics, ETBPD has been used as a key component in the development of highly efficient OPV devices.
Mechanism of Action
The mechanism of action of ETBPD is not well understood, but it is believed to involve the formation of charge-transfer complexes with other molecules. In OLEDs and OPV devices, ETBPD acts as a hole-transporting material by facilitating the movement of positive charges through the device. In DSSCs, ETBPD acts as a sensitizer by absorbing light and transferring electrons to the TiO2 electrode. In fluorescent probes, ETBPD acts as a quencher by accepting electrons from the excited state of the fluorophore.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of ETBPD in living organisms. However, several studies have shown that ETBPD is relatively non-toxic and does not cause significant adverse effects in vitro or in vivo. Further studies are needed to investigate the potential effects of ETBPD on human health and the environment.
Advantages and Limitations for Lab Experiments
ETBPD has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, ETBPD also has some limitations, including its high cost, limited availability, and potential toxicity. Researchers must take appropriate precautions when handling ETBPD and ensure that it is used in a safe and responsible manner.
Future Directions
There are several future directions for research on ETBPD, including the development of new synthetic methods, the investigation of its properties and applications in different fields, and the exploration of its potential effects on human health and the environment. Some specific areas of interest include the use of ETBPD in perovskite solar cells, the development of new OLED and OPV devices based on ETBPD, and the investigation of its potential as a fluorescent probe for biological imaging.
Conclusion
In conclusion, ETBPD is a promising chemical compound with potential applications in various fields. Its unique properties and potential for use in diverse applications make it a subject of interest for researchers around the world. Continued research on ETBPD will help to further our understanding of its properties and potential applications, and may lead to the development of new technologies and products that benefit society.
properties
IUPAC Name |
6-(4-ethylbenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-6-11-7-9-12(10-8-11)13(19)14-17(2,3)15(20)18(4,5)16(21)22-14/h7-10,14H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPDCQYMHFEOEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2C(C(=O)C(C(=O)O2)(C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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